Mcl-1 inhibitor 12 chemical structure and properties
Mcl-1 inhibitor 12 chemical structure and properties
An In-depth Technical Guide to the Mcl-1 Inhibitor S63845
This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the potent and selective Mcl-1 inhibitor, S63845. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis.
Introduction to Mcl-1 as a Therapeutic Target
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including multiple myeloma, leukemia, and various solid tumors. This overexpression is often associated with tumor progression, resistance to conventional cancer therapies, and poor patient prognosis. Consequently, the development of small molecule inhibitors that directly target Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells.
S63845: A Potent and Selective Mcl-1 Inhibitor
S63845 is a small molecule inhibitor that has demonstrated high potency and selectivity for human Mcl-1. It binds with high affinity to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering the mitochondrial apoptotic pathway.
Chemical Structure and Properties
The chemical and physical properties of S63845 are summarized in the table below.
| Property | Value |
| IUPAC Name | (R)-2-((5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methoxy)phenyl)propanoic acid[1][2] |
| Chemical Formula | C₃₉H₃₇ClF₄N₆O₆S[1][2] |
| Molecular Weight | 829.26 g/mol [1][2] |
| CAS Number | 1799633-27-4[1][2] |
| Appearance | Solid powder[1] |
| Purity | >99% by HPLC[1] |
| Solubility | Soluble in DMSO and Methanol[3] |
| SMILES Code | O=C(O)--INVALID-LINK--(F)F)C=CC=C1)OC3=C4C(SC(C5=CC=C(F)O5)=[C@@]4[C@@]6=C(C)C(Cl)=C(OCCN7CCN(C)CC7)C=C6)=NC=N3[1] |
Binding Affinity and Selectivity
S63845 exhibits sub-nanomolar binding affinity for human Mcl-1 and high selectivity over other Bcl-2 family members.
| Target Protein | Binding Affinity (Kd) | Binding Affinity (Ki) | Assay Method |
| Human Mcl-1 | 0.19 nM | < 1.2 nM | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[2][4][5] |
| Bcl-2 | - | > 10,000 nM | Fluorescence Polarization (FP)[2][5] |
| Bcl-xL | - | > 10,000 nM | Fluorescence Polarization (FP)[2][5] |
Mechanism of Action and Signaling Pathway
S63845 exerts its pro-apoptotic effects by directly inhibiting Mcl-1, which leads to the activation of the intrinsic apoptotic pathway.
Under normal physiological conditions, Mcl-1 sequesters pro-apoptotic proteins like Bax and Bak, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP). S63845 binds to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic proteins. The released Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, culminating in the execution of apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of S63845.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of S63845 to Mcl-1 by monitoring changes in the polarization of fluorescently labeled BH3 peptide.
Protocol:
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Reagents: Purified human Mcl-1 protein, a fluorescently labeled BIM BH3 peptide (e.g., FAM-BIM), S63845, and assay buffer (e.g., PBS, 0.05% Tween-20).
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Procedure:
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Add a fixed concentration of Mcl-1 protein and the fluorescently labeled BIM BH3 peptide to the wells of a black, low-binding microplate.
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Add serial dilutions of S63845 to the wells.
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Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics of S63845 to Mcl-1, providing on-rate (kₐ), off-rate (kₑ), and dissociation constant (Kd) values.
Protocol:
-
Immobilization: Covalently immobilize purified human Mcl-1 protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Measurement:
-
Inject a series of concentrations of S63845 in a running buffer (e.g., HBS-EP+) over the sensor chip surface.
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Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).
-
Regenerate the sensor surface between injections using a low pH buffer.
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-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the dissociation constant (Kd).
Cell Viability Assay (MTT or CellTiter-Glo®)
These assays are used to determine the cytotoxic effect of S63845 on cancer cell lines and to calculate the IC₅₀ value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment: Treat the cells with a range of concentrations of S63845 and a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
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Reagent Addition:
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MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
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CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Measurement: Measure the absorbance at a specific wavelength (for MTT) or the luminescence (for CellTiter-Glo®) using a microplate reader.
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Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the S63845 concentration to determine the IC₅₀ value.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with S63845.
Protocol:
-
Treatment: Treat cells with S63845 for the desired time.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol:
-
Treatment: Treat cells with S63845.
-
Lysis: Lyse the cells to release their contents.
-
Assay: Add a luminogenic or fluorogenic caspase substrate to the cell lysate.
-
Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.
In Vitro and In Vivo Efficacy
S63845 has demonstrated potent single-agent efficacy in a variety of preclinical cancer models that are dependent on Mcl-1 for survival.
In Vitro Activity
S63845 induces rapid and robust apoptosis in various hematological and solid tumor cell lines with low nanomolar to sub-micromolar IC₅₀ values. For instance, in multiple myeloma cell lines, the IC₅₀ values are often below 100 nM.
In Vivo Activity
In xenograft models of human cancers, including multiple myeloma and acute myeloid leukemia, S63845 has been shown to cause significant tumor growth inhibition and regression when administered as a single agent.[6]
Conclusion
S63845 is a highly potent and selective Mcl-1 inhibitor with a well-defined mechanism of action. Its ability to induce apoptosis in Mcl-1-dependent cancer cells highlights the therapeutic potential of targeting Mcl-1 in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this and other Mcl-1 inhibitors. Further investigation into the clinical applications and potential combination therapies involving S63845 is warranted.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 3. sns-032.com [sns-032.com]
- 4. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. apexbt.com [apexbt.com]
